molecular formula C20H22N4O5S B2456300 N-(2-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899951-74-7

N-(2-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2456300
CAS No.: 899951-74-7
M. Wt: 430.48
InChI Key: YYPWSKWIIQVEMS-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic small molecule inhibitor primarily investigated for its activity against cyclin-dependent kinases (CDKs) [https://pubchem.ncbi.nlm.nih.gov/]. CDKs are serine/threonine kinases that play critical roles in regulating the cell cycle and transcriptional processes, making them prominent targets in oncology research [https://www.nature.com/articles/nrd3249]. This compound features a tetrahydropyrimidine core structure, a scaffold known to exhibit potent and selective kinase inhibition by competing with ATP for binding at the catalytic site [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758655/]. The molecular design incorporates a (tetrahydrofuran-2-yl)methyl group, which may influence pharmacokinetic properties and selectivity, and a thioacetamide linker connected to a 2-nitrophenyl moiety, contributing to its specific binding interactions. Its main research value lies in its utility as a chemical probe to study CDK-mediated signaling pathways, dysregulated cell cycle progression, and mechanisms of apoptosis in various cancer cell models [https://www.cancer.gov/about-cancer/understanding/what-is-cancer]. By inhibiting specific CDK isoforms, this compound helps researchers elucidate the complex biology of cellular proliferation and validate CDKs as therapeutic targets for diseases like cancer. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-nitrophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c25-18(21-15-7-1-2-8-17(15)24(27)28)12-30-19-14-6-3-9-16(14)23(20(26)22-19)11-13-5-4-10-29-13/h1-2,7-8,13H,3-6,9-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPWSKWIIQVEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement comprising a nitrophenyl group, a tetrahydrofuran moiety, and a cyclopentapyrimidine derivative. Its molecular formula is C20H22N4O5SC_{20}H_{22}N_{4}O_{5}S with a molecular weight of approximately 430.48430.48 g/mol. The presence of the nitrophenyl group is significant as it often enhances biological activity through electron transfer processes.

Preliminary studies suggest that compounds similar to this compound may exhibit anti-inflammatory and antimicrobial properties. The nitrophenyl group is known to facilitate redox reactions, which can lead to the activation of various cellular pathways involved in inflammation and infection response .

Anticancer Potential

Recent research indicates that compounds within this class may possess significant anticancer properties. For instance:

CompoundCell Line TestedIC50 Value (μM)Mechanism
N-(3-nitrophenyl)-thioacetamideA549 (lung cancer)3.35 - 16.79Induction of apoptosis via caspase activation
N-(4-nitrophenyl)-thioacetamideHeLa (cervical cancer)6.72 - 4.87Disruption of FAK/Paxillin signaling pathway

These findings suggest that this compound may similarly induce apoptosis in cancer cells through mechanisms such as DNA intercalation and disruption of critical signaling pathways .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Similar structures have shown effectiveness against various bacterial strains due to their ability to penetrate bacterial membranes and disrupt cellular functions. The nitrophenyl moiety enhances this capability by facilitating electron transfer reactions that can destabilize microbial cell integrity .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of compounds related to N-(2-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-y)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin -4-y)thio)acetamide:

  • Study on Anticancer Activity : A study demonstrated that derivatives with similar structural features exhibited promising cytotoxic effects against multiple cancer cell lines (e.g., MCF7 and HepG2), with IC50 values indicating effective concentrations for therapeutic use .
  • Antimicrobial Efficacy : Research indicated that certain nitrophenyl derivatives displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound's structural complexity allows for modifications that can enhance its pharmacological properties. Research indicates that similar compounds exhibit antimicrobial and anticancer activities, making this compound a subject of interest in drug discovery programs aimed at developing new therapeutic agents .
  • Antimicrobial Activity
    • Preliminary studies suggest that derivatives of this compound may possess significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential as an antimicrobial agent.
  • Cytotoxicity
    • Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition
    • The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is significant in neurodegenerative diseases such as Alzheimer's disease.

Case Study 1: Antimicrobial Properties

A study conducted on structurally similar compounds demonstrated their effectiveness against common bacterial strains. The research utilized a series of derivatives to assess their antimicrobial activity through disk diffusion methods and MIC determinations, confirming the potential of these compounds as new antibiotics.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on the cytotoxic effects of related compounds were performed on several human cancer cell lines. Results indicated that certain modifications to the chemical structure led to increased selectivity and potency against cancer cells compared to non-cancerous cells.

Case Study 3: Enzyme Inhibition Studies

Research focused on the enzyme inhibition capabilities of compounds similar to N-(2-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide revealed promising results in inhibiting acetylcholinesterase activity. This inhibition is crucial for developing treatments for neurodegenerative diseases.

Preparation Methods

Annulation of Cyclopentanone Derivative

Ethyl 2-oxocyclopentanecarboxylate undergoes Knorr-type cyclization with thiourea under acidic conditions:

$$
\text{C}8\text{H}{12}\text{O}3 + \text{CH}4\text{N}2\text{S} \xrightarrow{\text{HCl, IPA}} \text{C}7\text{H}9\text{N}2\text{S} + \text{CO}_2 + \text{EtOH}
$$

Optimized Conditions

Parameter Value Source
Temperature 78–82°C
Reaction Time 8–12 h
Catalyst 3–4 drops HCl
Yield 82–87%

The intermediate 4-chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine serves as scaffold for subsequent functionalization.

Oxidation to 2-Oxo Derivative

Controlled oxidation with oxone converts methylthio to sulfone group prior to displacement:

$$
\text{C}7\text{H}9\text{ClN}2\text{S} + \text{KHSO}5 \xrightarrow{\text{MeOH/H}2\text{O}} \text{C}7\text{H}9\text{ClN}2\text{O}2\text{S} + \text{KHSO}4
$$

Critical Parameters

  • Oxone stoichiometry: 2.2 eq
  • Temperature: 0–5°C
  • Purity enhancement: 96.8% → 98.3% after recrystallization

Thioacetamide Sidechain Construction

Thioester Formation

2-[(Diphenylmethyl)thio]acetic acid esterified with methanol:

$$
\text{C}{15}\text{H}{14}\text{O}2\text{S} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{C}{16}\text{H}{16}\text{O}2\text{S} + \text{H}_2\text{O}
$$

Process Intensification

  • Catalyst: 20% v/v H$$2$$SO$$4$$
  • Reflux time: 3–5 h
  • Yield: 90–95%

Amidation with 2-Nitroaniline

Ester intermediate reacts with 2-nitroaniline under ammonolysis:

$$
\text{C}{16}\text{H}{16}\text{O}2\text{S} + \text{C}6\text{H}6\text{N}2\text{O}2 \xrightarrow{\text{NH}3} \text{C}{14}\text{H}{13}\text{N}3\text{O}3\text{S} + \text{MeOH}
$$

Optimized Conditions

  • Ammonia pressure: 1.5–2 kg/cm$$^2$$
  • Solvent: Methanol/water (3:1)
  • Purity: 98.3% by HPLC

Final Coupling and Purification

The thioacetamide intermediate couples with functionalized pyrimidine via SNAr mechanism:

$$
\text{C}{14}\text{H}{13}\text{N}3\text{O}3\text{S} + \text{C}{12}\text{H}{17}\text{ClN}2\text{O}3\text{S} \xrightarrow{\text{DIEA, DMF}} \text{C}{26}\text{H}{28}\text{N}5\text{O}6\text{S}_2 + \text{HCl}
$$

Process Analytics

Parameter Value Source
Temperature 90–100°C
Reaction Time 48 h
Purification Silica gel (230–400 mesh)
Final Yield 68–72%

Spectroscopic Characterization

$$^{1}\text{H}$$-NMR Analysis (400 MHz, CDCl$$_3$$)

  • δ 7.21–7.43 (m, 4H, Ar-H)
  • δ 5.18 (s, 1H, CH from tetrahydrofuran)
  • δ 3.85 (q, J=6.8 Hz, 2H, SCH$$_2$$CO)
  • δ 2.91–3.12 (m, 4H, cyclopentane CH$$_2$$)

IR Spectral Data (KBr, cm$$^{-1}$$)

  • 3383 (NH stretch)
  • 1643 (C=O amide I)
  • 1521 (NO$$_2$$ asymmetric stretch)
  • 1345 (C-N pyrimidine)

Process Optimization Strategies

Solvent System Screening

Solvent Yield (%) Purity (%) Source
Methanol 89 97.2
Ethanol 85 96.8
IPA 78 95.4
THF/Water (3:1) 92 98.1

Catalytic Acid Comparison

Acid Reaction Time (h) Ester Yield (%)
H$$2$$SO$$4$$ 3.5 94
p-TsOH 5.2 89
HCl (gas) 4.8 91

Scalability and Industrial Considerations

Batch Process Economics

Parameter Lab Scale (100 g) Pilot Scale (10 kg)
Cycle Time 72 h 85 h
API Recovery 68% 63%
Cost/kg $1,240 $890

Green Chemistry Metrics

  • Process Mass Intensity: 86 → 42 after solvent recovery
  • E-Factor: 58 → 31 with catalyst recycling
  • Carbon Efficiency: 39% → 67% via flow chemistry

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

  • Methodological Answer : A reflux-based approach using a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 4–6 hours is commonly employed for analogous thioacetamide derivatives. For example, achieved an 80% yield for a structurally similar compound via reflux with ice-cold water precipitation and methanol recrystallization . Key parameters include stoichiometric control of the thiol precursor and nitrogen atmosphere to prevent oxidation.

Q. How can the purity and structural integrity of the synthesized compound be validated?

  • Methodological Answer : Use a combination of:

  • 1H NMR (e.g., DMSO-d6 solvent, δ 10.10 ppm for NHCO in ) to confirm substituent integration .
  • Elemental analysis (e.g., C, N, S percentages) to verify purity, as discrepancies >0.3% suggest impurities .
  • HPLC with a C18 column and UV detection (λ = 254 nm) to assess chromatographic purity (>95% threshold).

Q. What solvent systems are suitable for recrystallization to enhance crystallinity?

  • Methodological Answer : Methanol or ethanol are preferred due to their moderate polarity and compatibility with acetamide derivatives. used methanol recrystallization to achieve a sharp melting point (230°C ± 2°C), indicating high purity . For hydrophobic moieties (e.g., tetrahydrofuran), a mixed solvent system (e.g., methanol:water 7:3) may improve yield.

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., cyclooxygenase-2 or kinases).
  • Use density functional theory (DFT) to calculate electron distribution in the pyrimidine ring and acetamide group, which influences hydrogen bonding (e.g., highlights pyridine scaffold modifications for biological activity) .
  • Validate predictions with SAR studies , focusing on substituents at the tetrahydrofuran and nitrophenyl positions.

Q. How should researchers address discrepancies in reported biological activity data for similar compounds?

  • Methodological Answer :

  • Normalize assay conditions : Compare IC50 values under consistent pH, temperature, and cell-line protocols. For example, emphasizes standardizing in vitro assays for pyrimidinone derivatives .
  • Evaluate stereochemical effects : Use chiral HPLC or X-ray crystallography to confirm if racemic mixtures or enantiomers explain contradictory results.
  • Cross-reference pharmacokinetic data : Assess bioavailability differences due to logP variations (e.g., notes thienopyrimidine derivatives’ solubility challenges) .

Q. What strategies mitigate side reactions during sulfur incorporation in the thioacetamide moiety?

  • Methodological Answer :

  • Protect thiol groups : Use trityl or acetyl protecting agents during intermediate synthesis (e.g., used 3-nitroaniline under reflux without protection) .
  • Optimize reaction kinetics : Monitor via TLC or in situ IR to detect premature thiol oxidation.
  • Post-synthesis quenching : Add ascorbic acid to reduce disulfide byproducts.

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting elemental analysis and mass spectrometry data?

  • Methodological Answer :

  • Reconcile mass spec [M+H]+ values : For , the observed m/z 344.21 matched the theoretical molecular weight within 0.05%, but a >0.1% deviation warrants re-evaluation of isotopic patterns or adduct formation .
  • Cross-validate with HRMS : High-resolution MS can resolve isobaric interferences (e.g., used PubChem-derived HRMS for pyridine derivatives) .

Q. What experimental controls are critical for in vitro cytotoxicity assays?

  • Methodological Answer :

  • Positive controls : Use doxorubicin or cisplatin to validate assay sensitivity.
  • Solvent controls : Include DMSO at the same concentration used for compound dissolution (≤0.1% v/v).
  • Cell viability normalization : Pre-treat cells with MTT or resazurin to ensure metabolic activity baselines (e.g., ’s anti-inflammatory activity protocol) .

Methodological Tables

Parameter Example from Evidence Recommended Protocol
Recrystallization SolventMethanol () Methanol:water (7:3) for hydrophobic moieties
NMR SolventDMSO-d6 (δ 12.50 ppm for NH) DMSO-d6 or CDCl3 for solubility
Purity Threshold>95% () HPLC with UV detection at 254 nm

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